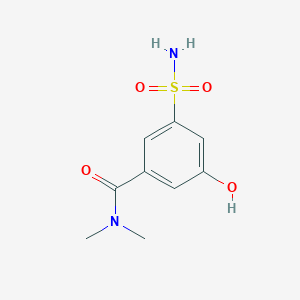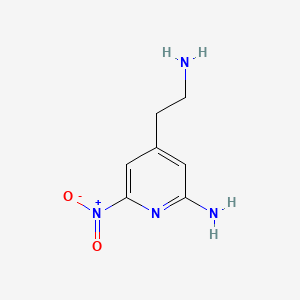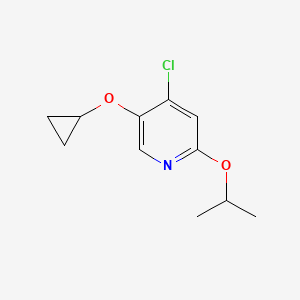
3-Hydroxy-4-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(methylsulfonamido)benzoic acid is an aromatic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and sulfonamido groups in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(methylsulfonamido)benzoic acid typically involves the introduction of the hydroxyl and methylsulfonamido groups onto a benzoic acid backbone. One common method involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of the methylsulfonamido group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, advanced catalytic systems, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-4-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can enhance the compound’s solubility and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: Lacks the sulfonamido group, making it less versatile in certain applications.
4-Hydroxybenzoic acid: Similar structure but different positioning of the hydroxyl group.
3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
3-Hydroxy-4-(methylsulfonamido)benzoic acid is unique due to the presence of both hydroxyl and methylsulfonamido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO5S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
3-hydroxy-4-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-6-3-2-5(8(11)12)4-7(6)10/h2-4,9-10H,1H3,(H,11,12) |
InChI Key |
UPHULZRROCUECB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



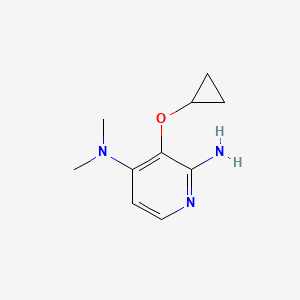
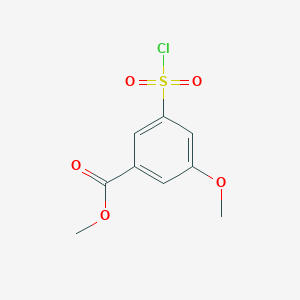


![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)

